molecular formula C8H12N4O B14333369 1-Azabicyclo[2.2.2]octane-4-carbonyl azide CAS No. 106792-77-2

1-Azabicyclo[2.2.2]octane-4-carbonyl azide

Cat. No.: B14333369
CAS No.: 106792-77-2
M. Wt: 180.21 g/mol
InChI Key: XINYEHNTQDLYTQ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane-4-carbonyl azide is a chemical compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.

Preparation Methods

The synthesis of 1-azabicyclo[2.2.2]octane-4-carbonyl azide typically involves the reaction of 1-azabicyclo[2.2.2]octane with a carbonyl azide precursor. One common method includes the use of 1-azabicyclo[2.2.2]octane-4-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide to yield the desired carbonyl azide .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions generally involve mild temperatures and the use of common organic solvents such as dichloromethane or tetrahydrofuran.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane-4-carbonyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of amines, amides, or other nitrogen-containing compounds. Common reagents for these reactions include triphenylphosphine and water.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the azide group typically yields the corresponding amine, while cycloaddition reactions produce triazoles .

Scientific Research Applications

1-Azabicyclo[2.2.2]octane-4-carbonyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]octane-4-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.

In biological systems, the compound can modify proteins and other biomolecules through click chemistry, forming stable triazole linkages. This modification can alter the function of the biomolecules, providing insights into their roles in biological processes .

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octane-4-carbonyl azide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azide functionality, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

106792-77-2

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carbonyl azide

InChI

InChI=1S/C8H12N4O/c9-11-10-7(13)8-1-4-12(5-2-8)6-3-8/h1-6H2

InChI Key

XINYEHNTQDLYTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(CC2)C(=O)N=[N+]=[N-]

Origin of Product

United States

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